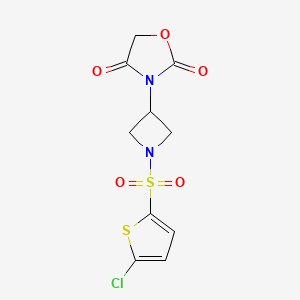

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

This compound is an oxazolidine-2,4-dione derivative featuring a sulfonated azetidine ring substituted with a 5-chlorothiophene group. Its core structure includes a bicyclic system where the oxazolidine-2,4-dione moiety is fused to an azetidine ring, modified by a sulfonyl linker and a halogenated thiophene.

Properties

IUPAC Name |

3-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O5S2/c11-7-1-2-9(19-7)20(16,17)12-3-6(4-12)13-8(14)5-18-10(13)15/h1-2,6H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNALMFUBUIYQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:

Formation of the Chlorothiophene Ring: The chlorothiophene ring can be synthesized through the chlorination of thiophene using reagents such as sulfuryl chloride.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the chlorothiophene with a sulfonyl chloride derivative under basic conditions.

Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Oxazolidine-2,4-dione Formation: The final step involves the formation of the oxazolidine-2,4-dione moiety through a cyclization reaction with a suitable diacid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features suggest significant potential in drug development. The oxazolidine and sulfonyl moieties enhance its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Numerous studies have indicated that derivatives of oxazolidines exhibit antimicrobial properties. For example, compounds similar to 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione have been evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The synthesis of these compounds often involves acyl hydrazones and has shown promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Xanthomonas axonopodis | 10 µg/mL |

| Compound B | Ralstonia solanacearum | 5 µg/mL |

| This compound | E. coli | 8 µg/mL |

Anticancer Properties

Research has also highlighted the anticancer potential of oxadiazole derivatives. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves activation of p53 pathways, leading to cell cycle arrest and programmed cell death .

Table 2: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.25 | Doxorubicin |

| U-937 | 0.30 | Doxorubicin |

Materials Science Applications

The electronic and structural properties of this compound make it suitable for materials science applications, particularly in the development of conductive polymers and other advanced materials.

Conductivity Studies

Research has shown that the incorporation of sulfonyl groups enhances the solubility and conductivity of polymers derived from oxadiazole compounds. This characteristic is crucial for applications in organic electronics and sensors .

Table 3: Conductivity Measurements of Sulfonyl-Derived Polymers

| Polymer Type | Conductivity (S/cm) | Processing Method |

|---|---|---|

| Sulfonated Oxadiazole Polymer | Solvent Casting | |

| Conventional Polymer | Melt Processing |

Case Studies

Several case studies illustrate the diverse applications of this compound:

Synthesis and Evaluation of Antimicrobial Agents

A study focused on synthesizing various oxadiazole derivatives, including those related to the target compound, demonstrated enhanced antimicrobial activity compared to existing agents like pimprinine .

Development of Anticancer Agents

Another research effort involved testing oxadiazole derivatives against multiple cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound is compared to analogs based on oxazolidine-2,4-dione, thiazolidine-2,4-dione, and chroman-2,4-dione scaffolds (Table 1).

Table 1: Structural and Physicochemical Comparisons

*Calculated based on empirical formula.

Key Observations:

- Electron-Withdrawing Groups : The target compound’s sulfonyl group enhances electrophilicity compared to unsubstituted azetidine derivatives (e.g., 3-(azetidin-3-yl)oxazolidine-2,4-dione hydrochloride) . This may influence reactivity in nucleophilic addition or enzyme inhibition.

- Ring Systems : Thiazolidine-2,4-dione analogs () replace oxygen with sulfur, altering hydrogen-bonding capacity and metabolic stability.

Spectral and Crystallographic Data

NMR Spectroscopy:

- The target compound’s ¹H NMR is expected to show downfield shifts for protons near the sulfonyl group (δ 3.5–4.5 ppm for azetidine protons) and aromatic chlorothiophene protons (δ 7.0–7.5 ppm). This contrasts with methoxy-substituted oxazolidinediones (e.g., δ 6.8–7.2 ppm for benzylidene protons) .

- Thiazolidine-2,4-dione derivatives () exhibit distinct thioamide proton signals (δ 10–12 ppm), absent in oxazolidinediones.

Crystallography:

- The sulfonyl group in the target compound may introduce torsional strain in the azetidine ring, affecting crystal packing .

Biological Activity

The compound 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a member of the oxazolidinone class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An oxazolidine ring.

- A sulfonyl group attached to an azetidine moiety.

- A chlorothiophene substituent.

These structural components contribute to its potential biological activities and therapeutic applications.

Antimicrobial Activity

Research has indicated that oxazolidinones possess notable antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, particularly those exhibiting antibiotic resistance.

- Mechanism of Action : Oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes. This mechanism is crucial in combating resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

-

Case Studies :

- A study demonstrated that derivatives of oxazolidinones showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects .

- Another investigation highlighted the compound's ability to disrupt biofilm formation in Staphylococcus spp., which is critical in treating chronic infections .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cell lines:

- L929 Cell Line : The compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .

- Comparative Analysis : In comparative studies with known cytotoxic agents, this compound showed significantly lower toxicity, indicating its potential for safer applications in antimicrobial therapy.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | 4 | Highly Active |

| Enterococcus faecium | 8 | Active |

| Escherichia coli | 16 | Moderate Activity |

| Pseudomonas aeruginosa | 32 | Low Activity |

Table 2: Cytotoxicity Results

| Compound Concentration (µM) | L929 Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.